molecular formula C8H13NS B13837028 1-Allyl-2-piperidinethione

1-Allyl-2-piperidinethione

Katalognummer: B13837028
Molekulargewicht: 155.26 g/mol
InChI-Schlüssel: LRQNHNYFUCRMNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-2-piperidinethione is an organic compound with the molecular formula C8H13NS It belongs to the class of thioamides, which are characterized by the presence of a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom

Vorbereitungsmethoden

1-Allyl-2-piperidinethione can be synthesized through several methods. One common synthetic route involves the reaction of N-allyl lactams with phosphorus pentasulfide. This reaction produces N-allyl thio lactams, including this compound . Another method involves the action of allyl bromide on the sodium salts of 2-pyrrolidinethione and thiocaprolactam, resulting in the formation of S-allyl thio lactams .

Analyse Chemischer Reaktionen

1-Allyl-2-piperidinethione undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus pentasulfide for synthesis, and various oxidizing and reducing agents for subsequent transformations. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Allyl-2-piperidinethione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-allyl-2-piperidinethione involves its interaction with various molecular targets. The sulfur atom in the thioamide group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Allyl-2-piperidinethione can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H13NS

Molekulargewicht

155.26 g/mol

IUPAC-Name

1-prop-2-enylpiperidine-2-thione

InChI

InChI=1S/C8H13NS/c1-2-6-9-7-4-3-5-8(9)10/h2H,1,3-7H2

InChI-Schlüssel

LRQNHNYFUCRMNL-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1CCCCC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.